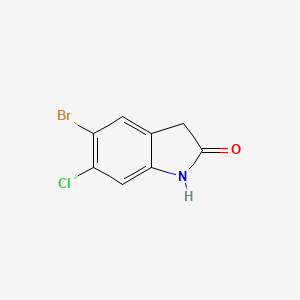

5-Bromo-6-chloroindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVLRCJWRRXOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656067 | |

| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153885-37-0 | |

| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-chloroindolin-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-6-chloroindolin-2-one

Abstract

The indolin-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as protein kinase inhibitors. This technical guide provides a comprehensive analysis of this compound, a di-halogenated derivative poised as a versatile intermediate for drug discovery. We will explore its core chemical properties, predictable spectroscopic signatures, logical synthetic pathways, and key reactivity patterns. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this building block for the synthesis of novel therapeutic agents. The strategic placement of bromine and chlorine atoms not only modulates the molecule's physicochemical properties but also offers distinct handles for synthetic diversification, making it a compound of significant interest.

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

The indolin-2-one framework is a heterocyclic motif featured in numerous FDA-approved drugs and clinical candidates. Its rigid structure provides a robust scaffold for presenting functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The lactam (cyclic amide) functionality and the adjacent sp³-hybridized carbon at the C3 position are key features that drive its synthetic versatility and biological activity.

Halogenation of the benzene ring of the oxindole core is a common and powerful strategy in medicinal chemistry. Halogen atoms can significantly influence a compound's:

-

Binding Affinity: Through the formation of halogen bonds with protein backbones or side chains.

-

Lipophilicity: Affecting cell permeability and pharmacokinetic profiles.

-

Metabolic Stability: Blocking sites susceptible to metabolic oxidation.

-

Synthetic Versatility: Providing reactive sites for further elaboration, particularly through cross-coupling reactions.

This compound is an exemplar of this strategy, incorporating two different halogens that can be selectively functionalized to generate diverse molecular libraries.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on the extensive knowledge of the oxindole scaffold and the known electronic effects of its substituents.

Molecular Structure and Computed Properties

The foundational characteristics of this compound are summarized below. These computed values are essential for initial assessments in drug design, such as evaluating Lipinski's Rule of Five for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClNO | - |

| Molecular Weight | 246.49 g/mol | - |

| IUPAC Name | 5-bromo-6-chloro-1,3-dihydro-2H-indol-2-one | - |

| CAS Number | 1821991-88-7 | - |

| XLogP3 (Lipophilicity) | 2.4 | PubChem |

| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | PubChem |

| Polar Surface Area | 46.2 Ų | PubChem |

Anticipated Spectroscopic Signatures

A detailed understanding of the expected spectroscopic fingerprints is critical for reaction monitoring and structural confirmation. The following data is projected based on analyses of structurally similar compounds.[1][2]

| Technique | Feature | Anticipated Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic H (C4-H) | δ 7.4-7.6 ppm (singlet) | Deshielded by adjacent bromine and the aromatic system. |

| Aromatic H (C7-H) | δ 6.8-7.0 ppm (singlet) | Shielded relative to C4-H. | |

| Methylene CH₂ (C3-H₂) | δ 3.5-3.7 ppm (singlet) | Aliphatic protons adjacent to a carbonyl group. | |

| Amide NH | δ 8.0-10.0 ppm (broad singlet) | Exchangeable proton, chemical shift is solvent-dependent. | |

| ¹³C NMR | Carbonyl C=O (C2) | δ 175-180 ppm | Characteristic chemical shift for a lactam carbonyl. |

| Aromatic C-Br (C5) | δ 115-120 ppm | Carbon directly attached to bromine. | |

| Aromatic C-Cl (C6) | δ 125-130 ppm | Carbon directly attached to chlorine. | |

| Methylene CH₂ (C3) | δ 35-40 ppm | Aliphatic carbon adjacent to a carbonyl group. | |

| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ (broad) | Typical for an amide N-H group. |

| C=O Stretch | 1680-1720 cm⁻¹ (strong) | Characteristic lactam carbonyl absorption. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 245, 247, 249 | The characteristic isotopic pattern for compounds containing one bromine (M, M+2) and one chlorine (M, M+2) atom will result in a complex cluster of peaks. |

Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.

Proposed Synthetic Pathway

The most direct and common method for preparing substituted indolin-2-ones is through the oxidation of the corresponding indole precursor. In this case, 5-Bromo-6-chloro-1H-indole serves as the readily available starting material.[3][4][5]

Experimental Protocol: Synthesis via Indole Oxidation

Causality: This protocol utilizes an N-halosuccinimide (like NBS or NCS) in a polar, aqueous solvent system (e.g., t-butanol/water). The indole first reacts at the electron-rich C3 position. The presence of water facilitates the subsequent hydrolysis of the intermediate to yield the desired C2-carbonyl functionality of the oxindole.

-

Dissolution: Dissolve 1.0 equivalent of 5-Bromo-6-chloro-1H-indole in a mixture of t-butanol and water (e.g., 3:1 v/v).

-

Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Add 1.1 equivalents of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Key Reaction Sites and Reactivity

The true value of this scaffold lies in its potential for diversification at three key positions.

-

N-Functionalization (Amide Nitrogen): The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be reacted with various electrophiles (alkyl halides, aryl halides) to install substituents, which is often crucial for modulating biological activity and improving properties like solubility.[6]

-

C3-Functionalization (Methylene Carbon): The protons on the C3 carbon are alpha to the carbonyl, making them acidic. Treatment with a strong base like Lithium diisopropylamide (LDA) generates an enolate. This enolate is a powerful nucleophile for forming new carbon-carbon bonds via alkylation or condensation with aldehydes and ketones (Knoevenagel or aldol-type reactions). This position is pivotal for creating 3,3-disubstituted oxindoles, a common motif in kinase inhibitors.

-

C5-Functionalization (Aromatic Bromine): The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions.[7] The C-Br bond is significantly more reactive in these reactions than the C-Cl bond, allowing for selective functionalization at the C5 position. Suzuki (boronic acids), Stille (organostannanes), and Buchwald-Hartwig (amines, alcohols) couplings can be used to introduce a vast array of aryl, heteroaryl, or alkyl groups. This provides a powerful tool for exploring the structure-activity relationship (SAR) at this vector.

Applications in Drug Discovery

Derivatives of halogenated indolin-2-ones are frequently investigated as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[8]

The this compound scaffold is an ideal starting point for building kinase inhibitors for several reasons:

-

Core Mimicry: The oxindole core can mimic the hydrogen bonding pattern of the ATP hinge-binding region in many kinases.

-

Vector for Diversification: As described above, the N1, C3, and C5 positions provide vectors that project into different pockets of an enzyme's active site (e.g., solvent-front, hydrophobic pocket).

-

Fine-Tuning Properties: The C6-chloro group provides stable lipophilicity, while the C5-bromo group acts as a versatile synthetic handle for late-stage diversification to optimize potency and selectivity. This approach is more efficient than re-synthesizing complex molecules from scratch.

Safety, Handling, and Storage

As a halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: While specific data is absent, related compounds are classified as irritants. It may cause skin, eye, and respiratory tract irritation.[3][9][10]

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block for modern medicinal chemistry. Its indolin-2-one core provides a proven biological scaffold, while its distinct halogenation pattern offers a sophisticated platform for synthetic diversification. The ability to perform selective chemistry at the C5-bromo position, coupled with the reactivity at the N1 and C3 positions, allows researchers to efficiently generate and optimize novel compounds. This guide has illuminated the key chemical properties, synthetic routes, and strategic applications of this valuable intermediate, underscoring its significant potential in the ongoing quest for new and effective therapeutic agents.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [sigmaaldrich.com]

- 4. 5-Bromo-6-chloro-1H-indole 97% | CAS: 122531-09-3 | AChemBlock [achemblock.com]

- 5. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [sigmaaldrich.com]

- 6. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | C14H15BrClNO6 | CID 2733803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

5-Bromo-6-chloroindolin-2-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-chloroindolin-2-one

Abstract

This compound is a pivotal heterocyclic scaffold, serving as a key intermediate in the development of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology. Its specific substitution pattern makes it a valuable building block for targeted therapies. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this molecule, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic rationale behind the chosen route, provide detailed, step-by-step experimental protocols, and explore the mechanistic underpinnings of each transformation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of the Indolin-2-one Core

The indolin-2-one (or oxindole) skeleton is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of this scaffold are renowned for their diverse biological activities, most notably as inhibitors of protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the substituents on the indolin-2-one ring, chemists can fine-tune the molecule's inhibitory properties against specific receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, making this scaffold a cornerstone of modern targeted cancer therapy.[4][5]

This compound, with its specific di-halogenation pattern on the benzene ring, is a highly sought-after intermediate. This specific arrangement of electron-withdrawing groups significantly influences the electronic properties of the molecule, which can be critical for binding affinity and selectivity towards target enzymes. Its synthesis is a crucial first step in the creation of more complex and potent drug candidates.[6]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound involves disconnecting the heterocyclic ring to reveal a more accessible aniline-based precursor. The most strategic disconnection is the amide bond, which simplifies the target to a substituted phenylacetic acid derivative. This intermediate can be further simplified by disconnecting the C-N bond, leading back to a halogenated anthranilic acid and a two-carbon unit.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a robust forward synthesis strategy starting from commercially available 4-chloro-2-aminobenzoic acid. The key steps are:

-

Regioselective Bromination: Introduction of a bromine atom at the C5 position.

-

N-Alkylation: Attachment of the acetic acid side chain to the aniline nitrogen.

-

Intramolecular Cyclization: Formation of the five-membered lactam ring.

The Core Synthesis Pathway

The following pathway has been identified as an efficient and scalable route, primarily adapted from established methodologies for synthesizing substituted indolin-2-ones.[7]

References

- 1. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Bromo-6-chloroindolin-2-one: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-6-chloroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by substituted indolin-2-ones, including their roles as kinase inhibitors. Given the absence of readily available experimental spectra for this specific molecule in the public domain, this guide leverages high-quality predicted spectroscopic data, rigorously validated against experimental data from structurally analogous compounds. This approach provides a robust and reliable reference for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Overview

This compound possesses a core indolin-2-one (oxindole) structure, substituted with a bromine atom at the 5-position and a chlorine atom at the 6-position of the aromatic ring. This substitution pattern is expected to significantly influence its electronic properties and, consequently, its spectroscopic characteristics. The structural rigidity and the presence of multiple functional groups (an amide, an aromatic ring, and carbon-halogen bonds) give rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₈H₅BrClNO

Molecular Weight: 246.49 g/mol

CAS Number: 918593-44-1

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the five-membered ring, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the amide group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | N-H |

| ~7.5 | s | 1H | H-4 |

| ~7.3 | s | 1H | H-7 |

| ~3.6 | s | 2H | CH₂ (C3) |

Predicted in DMSO-d₆ at 400 MHz.

Interpretation and Field-Proven Insights:

-

N-H Proton: The N-H proton of the lactam is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm), which is characteristic for amide protons and consistent with data for analogous compounds like 5-bromo-2-oxindole. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

Aromatic Protons: The aromatic region is simplified due to the substitution pattern. The protons at C4 and C7 are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-withdrawing nature of the bromine and chlorine atoms will deshield these protons, causing them to resonate at relatively downfield positions (~7.3-7.5 ppm).

-

Methylene Protons: The two protons on C3 are diastereotopic and would be expected to show a complex splitting pattern if they were coupled to other protons. However, in this case, they are predicted to appear as a singlet around 3.6 ppm. This is a common feature in simple indolin-2-ones.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C2) |

| ~143 | C7a |

| ~130 | C3a |

| ~128 | C6 |

| ~127 | C4 |

| ~125 | C5 |

| ~115 | C7 |

| ~36 | CH₂ (C3) |

Predicted in DMSO-d₆ at 100 MHz.

Interpretation and Field-Proven Insights:

-

Carbonyl Carbon: The carbonyl carbon (C2) of the lactam is expected to be the most downfield signal (~175 ppm) due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The aromatic carbons will appear in the range of ~115-143 ppm. The carbons attached to the halogens (C5 and C6) will have their chemical shifts influenced by the heavy atom effect, which can sometimes lead to broader signals. The quaternary carbons (C3a and C7a) will also be in this region.

-

Methylene Carbon: The aliphatic methylene carbon (C3) is expected to resonate at a significantly upfield position (~36 ppm) compared to the aromatic and carbonyl carbons.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds and its ability to minimize the exchange of the N-H proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the lactam, as well as C-H and C=C stretching of the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Medium, sharp | N-H stretch (amide) |

| ~1710-1730 | Strong | C=O stretch (lactam) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~1600-1620 | Medium | Aromatic C=C stretch |

| ~1450-1480 | Medium | Aromatic C=C stretch |

| ~1100-1200 | Medium | C-N stretch |

| ~700-800 | Strong | C-Cl stretch |

| ~600-700 | Strong | C-Br stretch |

Interpretation and Field-Proven Insights:

-

N-H Stretch: A sharp peak in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide. In the solid state, this band might be broadened due to hydrogen bonding.

-

C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹ is a definitive indicator of the carbonyl group in the five-membered lactam ring. This is consistent with the IR spectrum of the parent indolin-2-one.

-

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations will appear as a series of bands in the 1450-1620 cm⁻¹ region.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. These bands can be useful for confirming the presence of the halogen substituents.

Experimental Protocol for IR Spectroscopy

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a unique fingerprint for the molecule.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Ion |

| 245/247/249 | [M]⁺˙ (Molecular Ion) |

| 217/219/221 | [M - CO]⁺˙ |

| 166/168 | [M - Br]⁺ |

| 210/212 | [M - Cl]⁺ |

| 138 | [M - Br - CO]⁺ |

| 182 | [M - Br - HCN]⁺ |

The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens.

Interpretation and Field-Proven Insights:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected to be observed with a characteristic isotopic cluster due to the presence of one bromine and one chlorine atom. This is a key piece of information for confirming the molecular formula.

-

Loss of CO: A common fragmentation pathway for lactams is the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a significant fragment ion at [M - 28]⁺˙.

-

Loss of Halogens: Cleavage of the carbon-halogen bonds will result in the loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da), giving rise to prominent fragment ions.

-

Further Fragmentation: Subsequent fragmentations, such as the loss of HCN from fragments containing the indole ring, can also be expected.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.

-

GC Conditions:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure good separation and peak shape (e.g., ramp from 100 °C to 280 °C).

-

-

MS Conditions:

-

Ionization energy: 70 eV.

-

Mass range: Scan from m/z 40 to 350.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed and practical overview of the expected spectroscopic data for this compound. By combining high-quality predicted data with insights from experimentally characterized analogous compounds, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The provided protocols offer a solid foundation for the reliable and accurate characterization of this and other related indolin-2-one derivatives.

The Crystalline Architecture of 5-Bromo-6-chloroindolin-2-one: A Technical Guide to Structural Analysis for Drug Development

Abstract

This technical guide provides an in-depth exploration of the crystal structure analysis of 5-Bromo-6-chloroindolin-2-one, a halogenated oxindole derivative of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this paper constructs a comprehensive analytical framework based on established crystallographic principles and data from structurally analogous compounds. We delve into the strategic synthesis and crystallization methodologies, the foundational techniques of single-crystal and powder X-ray diffraction, and the critical role of intermolecular forces—particularly hydrogen and halogen bonds—in dictating the supramolecular architecture. Furthermore, we introduce advanced computational tools, such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), for a nuanced understanding of crystal packing. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to anticipate, analyze, and leverage the crystalline properties of this and similar scaffolds in the pursuit of novel therapeutics.

Introduction: The Significance of Crystalline Form in Drug Discovery

The indolin-2-one (oxindole) scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of this compound suggests its potential as a modulator of key biological pathways. In the journey from a promising molecule to a viable drug candidate, the solid-state properties are of paramount importance. The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability.[1]

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular arrangements, presents both a challenge and an opportunity in pharmaceutical development.[2][3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct properties, potentially impacting the drug's efficacy and safety.[4] Therefore, a thorough understanding and characterization of the crystal structure are not merely academic exercises but essential components of robust drug development. This guide will provide a comprehensive overview of the methodologies and theoretical underpinnings for the crystal structure analysis of this compound, offering a predictive lens in the absence of a deposited structure.

Synthesis and Crystallization: From Molecule to Single Crystal

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals. This section outlines a plausible synthetic route and the critical considerations for the crystallization of this compound.

Proposed Synthesis

The synthesis of this compound can be approached through multi-step synthetic sequences common for substituted indoles and oxindoles. A plausible route could involve the Sandmeyer reaction on a suitably substituted aniline to introduce the chloro and bromo functionalities, followed by cyclization to form the indolin-2-one ring. Alternative strategies might employ electrophilic halogenation of a pre-formed indolin-2-one precursor.[5]

Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The process is a careful balance of thermodynamics and kinetics, aiming to encourage slow, ordered growth from a supersaturated solution.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion:

-

Liquid-Liquid: Place a concentrated solution of the compound in a small inner vial. This is then placed inside a larger, sealed vial containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

Solid-Liquid: A similar setup where the anti-solvent is a liquid and the compound is in a solid form in the inner vial.

-

-

Temperature Gradient: Slowly cool a saturated solution from an elevated temperature. This can be achieved using a programmable heating block or by moving the solution to progressively cooler environments.

-

Co-crystallization: If single-component crystals are difficult to obtain, co-crystallization with a pharmaceutically acceptable co-former can be explored.[3]

The choice of solvent is critical, as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates or hydrates.[6][7][8]

X-ray Diffraction: Deciphering the Crystalline Code

X-ray diffraction is the cornerstone technique for determining the atomic and molecular structure of a crystalline material.[9] When a beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of constructive interference.[10]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for elucidating the precise three-dimensional structure of a molecule.[11] A single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer and rotated in a monochromatic X-ray beam.[12] The resulting diffraction pattern is recorded on a detector.

The process can be summarized as follows:

-

Data Collection: The crystal is rotated through a series of angles, and a large number of diffraction intensities are measured.

-

Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) are determined.

-

Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The atomic positions and other parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

The final output is a detailed model of the molecule within the crystal, including bond lengths, bond angles, and torsional angles.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: The workflow for determining a crystal structure using SC-XRD.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline (powder) samples.[13] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam.[14] The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

Key applications of PXRD in pharmaceutical sciences include:

-

Phase Identification: Each crystalline phase has a unique PXRD pattern, acting as a "fingerprint" for identification.

-

Polymorph Screening: PXRD is instrumental in identifying and distinguishing between different polymorphic forms of a drug substance.

-

Purity Analysis: The presence of crystalline impurities can be detected.

-

Crystallinity Assessment: The degree of crystallinity of a sample can be estimated.

While PXRD does not provide the atomic-level detail of SC-XRD, it is an indispensable tool for routine analysis and quality control in drug manufacturing.[15][16][17]

| Technique | Sample Type | Information Obtained | Primary Application |

| SC-XRD | Single Crystal | Atomic coordinates, bond lengths/angles, absolute configuration | Definitive structure elucidation |

| PXRD | Powder | "Fingerprint" pattern, lattice parameters, phase purity | Polymorph screening, quality control |

Decoding Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal structure of this compound will be governed by a network of non-covalent interactions. Based on the functional groups present, we can anticipate the key players in its supramolecular assembly.

Hydrogen Bonding

The indolin-2-one moiety possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of strong N-H···O hydrogen bonds, which are a common and predictable motif in the crystal structures of related compounds. These interactions often lead to the formation of well-defined supramolecular synthons, such as dimers or chains.

Halogen Bonding

A particularly intriguing aspect of this compound is the presence of two different halogen atoms. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[18][19] These interactions can be as strong as conventional hydrogen bonds and are increasingly recognized as a powerful tool in crystal engineering.[20][21][22]

In the crystal lattice of this compound, we can anticipate several types of halogen bonds:

-

Br···O and Cl···O interactions: The carbonyl oxygen can act as a halogen bond acceptor.

-

Br···N and Cl···N interactions: The nitrogen atom of a neighboring molecule could also participate.

-

Br···Cl, Br···Br, and Cl···Cl interactions: These can further stabilize the crystal packing.

The interplay between hydrogen and halogen bonds will be a key determinant of the final crystal structure.

Other Non-Covalent Interactions

-

π-π Stacking: The aromatic ring of the indolin-2-one system can engage in π-π stacking interactions with neighboring molecules.

-

C-H···O and C-H···π Interactions: These weaker hydrogen bonds also contribute to the overall stability of the crystal lattice.

Computational Analysis: Visualizing and Quantifying Interactions

Computational tools provide invaluable insights into the nature and strength of intermolecular interactions, complementing experimental X-ray diffraction data.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal.[23] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.[24] By mapping properties such as the normalized contact distance (dnorm) onto this surface, we can identify regions of close intermolecular contacts.[25]

-

Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

-

Blue regions represent weaker or more distant contacts.

The analysis also generates 2D "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[26]

Diagram: Hirshfeld Surface Analysis Workflow

Caption: Workflow for analyzing intermolecular interactions using Hirshfeld surfaces.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and intermolecular interactions.[27][28] Within QTAIM, the presence of a bond path between two atoms is a necessary and sufficient condition for a chemical bond.[29] For non-covalent interactions, the properties of the electron density at the bond critical point (BCP) between two interacting atoms provide quantitative information about the nature and strength of the interaction.[30][31]

Conclusion: A Holistic Approach to Crystal Structure Analysis

The crystal structure of this compound, while not yet publicly determined, can be approached with a robust and predictive analytical framework. A successful analysis hinges on the synergy between meticulous experimental work—from synthesis and crystallization to high-resolution X-ray diffraction—and insightful computational modeling. Understanding the interplay of strong N-H···O hydrogen bonds and a rich variety of halogen-centered interactions will be key to deciphering the supramolecular architecture of this promising pharmaceutical building block. The principles and techniques outlined in this guide provide a comprehensive roadmap for researchers to not only elucidate the crystal structure of this compound but also to rationally design and control the solid-state properties of future drug candidates, ultimately accelerating the path from discovery to clinical application.

References

- 1. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 2. fiveable.me [fiveable.me]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE - Patent 2229360 [data.epo.org]

- 7. CA2706423A1 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]

- 8. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. fiveable.me [fiveable.me]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. X-Ray powder diffraction | Research Starters | EBSCO Research [ebsco.com]

- 14. Powder diffraction - Wikipedia [en.wikipedia.org]

- 15. rigaku.com [rigaku.com]

- 16. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 22. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different (2014) | Arijit Mukherjee | 797 Citations [scispace.com]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. crystalexplorer.net [crystalexplorer.net]

- 25. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 28. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 29. The Quantum Theory of Atoms in Molecules and the Interactive Conception of Chemical Bonding | Philosophy of Science | Cambridge Core [cambridge.org]

- 30. Chapter - Inter- and Intra-Molecular Interactions by Quantum Theory of Atoms in Molecule | Bentham Science [benthamscience.com]

- 31. An Introduction to the Quantum Theory of Atoms in Molecules (2007) | Chérif F. Matta | 288 Citations [scispace.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloroindolin-2-one: Precursors and Strategic Pathways

Introduction: The Significance of the Halogenated Indolin-2-one Scaffold

The indolin-2-one, or oxindole, skeleton is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds. Its rigid structure and capacity for diverse functionalization make it a cornerstone in medicinal chemistry. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 5-Bromo-6-chloroindolin-2-one is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutic agents.[2] This guide provides a comprehensive overview of the starting materials, precursors, and synthetic strategies required to construct this valuable chemical entity, grounded in established chemical principles and field-proven methodologies.

Part 1: Retrosynthetic Analysis and Core Precursor Identification

A logical retrosynthetic analysis is paramount for designing an efficient and robust synthetic route. The primary disconnection of the target molecule, this compound, involves the lactam ring, leading back to a key intermediate: a substituted 2-aminophenylacetic acid. This intermediate, in turn, can be derived from its corresponding 2-nitrophenylacetic acid precursor through a well-established nitro group reduction. The carbon-carbon bond of the acetic acid side chain can be formed from a suitable dihalogenated nitrobenzene, which serves as the foundational starting material.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies a substituted nitrobenzene as the critical starting material. The most viable precursor for this synthesis is a benzene ring appropriately substituted with a nitro group ortho to the position where the acetic acid side chain will be introduced, and with bromo and chloro groups at the desired positions. A plausible starting material would be 4-bromo-1,2-dichloro-5-nitrobenzene or a related isomer that allows for selective functionalization.

Part 2: The Primary Synthetic Pathway: A Step-by-Step Elucidation

The most practical and widely adopted strategy for constructing substituted indolin-2-ones involves the reductive cyclization of a 2-nitrophenylacetic acid derivative. This approach offers excellent control over the substitution pattern on the aromatic ring. The following multi-step pathway is designed for high efficiency and scalability.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Diethyl (4-bromo-2-chloro-5-nitrophenyl)malonate

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a halide by a nucleophile. In this case, the carbanion generated from diethyl malonate displaces one of the chlorine atoms on the starting material, 4-bromo-1,2-dichloro-5-nitrobenzene. The chlorine at the 2-position is more activated by the ortho- and para-directing nitro group and is preferentially displaced.

Step 2: Hydrolysis and Decarboxylation to (4-Bromo-2-chloro-5-nitrophenyl)acetic acid

The resulting malonate ester is then converted into the corresponding phenylacetic acid derivative. This is typically achieved through a two-stage process: first, saponification of the ester groups using a strong base like sodium hydroxide, followed by acidification and heating. The heating promotes the decarboxylation of the resulting malonic acid intermediate to yield the desired acetic acid derivative. This sequence is a classic and reliable method for converting malonic esters to carboxylic acids.[3]

Step 3: Reductive Cyclization to this compound

The final and key step is the reductive cyclization of the 2-nitrophenylacetic acid intermediate. The reduction of the nitro group to an amine is most effectively carried out using iron powder in acetic acid.[3] This method is favored in industrial settings due to its cost-effectiveness and efficiency. Upon formation, the amino group immediately undergoes an intramolecular nucleophilic attack on the carboxylic acid's carbonyl carbon, leading to cyclization and the formation of the stable five-membered lactam ring of the indolin-2-one core.

Part 3: Experimental Protocols and Data

This section provides detailed, actionable protocols for the synthesis of this compound.

Table 1: Key Starting Materials and Reagents

| Compound Name | CAS Number | Molecular Formula | Role |

| 4-Bromo-1,2-dichloro-5-nitrobenzene | 60756-11-8 | C₆H₂BrCl₂NO₂ | Starting Material |

| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | Nucleophile |

| Sodium hydride (60% in oil) | 7646-69-7 | NaH | Base |

| Iron powder | 7439-89-6 | Fe | Reducing Agent |

| Acetic acid | 64-19-7 | C₂H₄O₂ | Solvent/Catalyst |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Solvent |

| Sodium hydroxide | 1310-73-2 | NaOH | Hydrolysis Reagent |

| Hydrochloric acid | 7647-01-0 | HCl | Acidification |

Detailed Protocol: Synthesis of this compound

Step 1: Diethyl (4-bromo-2-chloro-5-nitrophenyl)malonate

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add diethyl malonate (1.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of 4-bromo-1,2-dichloro-5-nitrobenzene (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: (4-Bromo-2-chloro-5-nitrophenyl)acetic acid

-

Dissolve the crude diethyl (4-bromo-2-chloro-5-nitrophenyl)malonate from the previous step in ethanol.

-

Add an aqueous solution of sodium hydroxide (3.0 equivalents) and reflux the mixture for 2-3 hours.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the phenylacetic acid derivative.[3]

Step 3: this compound

-

To a flask containing (4-bromo-2-chloro-5-nitrophenyl)acetic acid (1.0 equivalent), add glacial acetic acid to form a slurry.

-

Add iron powder (4-5 equivalents) portion-wise to the stirred mixture.

-

Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[3][4]

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental organic reactions. The presented pathway, beginning with a strategically substituted nitrobenzene, offers a reliable and scalable method for producing this important chemical intermediate. By understanding the underlying principles of each transformation—from the initial SNAr reaction to the final reductive cyclization—researchers can confidently and efficiently access this versatile scaffold for applications in drug discovery and development. The protocols described herein are built upon established and validated chemical literature, ensuring a high degree of trustworthiness and reproducibility for the practicing scientist.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 4. allmpus.com [allmpus.com]

The Multifaceted Biological Activities of 5-Bromo-6-chloroindolin-2-one Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] The strategic placement of halogen atoms, such as bromine and chlorine, at the 5 and 6-positions respectively, profoundly influences the molecule's physicochemical properties, often enhancing its biological activity and target specificity. This guide provides a detailed exploration of the diverse biological activities of 5-Bromo-6-chloroindolin-2-one derivatives, offering field-proven insights into their mechanisms of action, experimental validation, and therapeutic promise.

Core Thesis: Kinase Inhibition as a Primary Mechanism of Action

A substantial body of research has identified this compound derivatives as potent inhibitors of protein kinases.[1] Kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival, by catalyzing the phosphorylation of specific protein substrates.[1] Their deregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]

These oxindole derivatives typically function as Type I or Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives pathological processes.[2][3] The 5-bromo and 6-chloro substitutions are critical for enhancing binding affinity and modulating selectivity across the kinome.

Caption: Mechanism of ATP-competitive kinase inhibition.

Anticancer Activity: Targeting Oncogenic Pathways

The most extensively documented biological activity of this class of compounds is their anticancer potency. Derivatives have demonstrated significant efficacy against a range of human cancer cell lines, often outperforming established drugs like Sunitinib.[4]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many derivatives are designed as multi-targeted inhibitors, simultaneously blocking key RTKs involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs).[5][6][7] For instance, novel 5-bromo-7-azaindolin-2-one derivatives have shown potent, broad-spectrum antitumor activity by inhibiting angiogenesis.[4] The rationale behind this multi-targeted approach is to simultaneously block multiple pathways that cancer cells can use to grow and develop resistance, potentially leading to a more durable therapeutic response.[8]

Quantitative Efficacy Data

The in vitro cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 5-bromo-7-azaindolin-2-one (23p) | HepG2 (Liver) | 2.357 | Sunitinib | 31.594 | [4] |

| 5-bromo-7-azaindolin-2-one (23p) | A549 (Lung) | 3.012 | Sunitinib | 49.036 | [4] |

| 5-bromo-7-azaindolin-2-one (23p) | Skov-3 (Ovarian) | 2.644 | Sunitinib | 31.594 | [4] |

| 5-bromo indole hydrazone (6a) | HL-60 (Leukemia) | 3.913 | Cisplatin | 27.000 | [9] |

| 5-bromo indole hydrazone (6h) | A549 (Lung) | 4.838 | Cisplatin | 36.000 | [9] |

This table summarizes selected data, demonstrating the superior potency of specific derivatives compared to standard-of-care agents in vitro.

Antimicrobial and Antifungal Activity

Beyond cancer, the this compound scaffold has been explored for its antimicrobial properties. The urgency for new antimicrobials is driven by the rise of drug-resistant bacterial strains.[10]

Mechanism of Action

Certain bromoindole derivatives exert their antimicrobial effect through rapid membrane permeabilization and depolarization.[10] This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific metabolic pathways.

Spectrum of Activity

Studies have demonstrated that these compounds possess intrinsic activity against Gram-positive bacteria, such as Staphylococcus aureus, and can also enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[10][11] Furthermore, various derivatives have shown moderate to excellent antifungal properties.[10] For example, 5-bromoindole-2-carboxamides exhibit high antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.35–1.25 μg/mL against pathogens like E. coli and P. aeruginosa.[11]

Experimental Workflow: Assessing In Vitro Cytotoxicity

To validate the anticancer potential of newly synthesized this compound derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[4][5]

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is a self-validating system, where the inclusion of untreated (vehicle) controls and positive controls (known cytotoxic drugs) ensures the integrity of the results.

A. Materials and Reagents:

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom sterile plates

-

This compound derivatives, dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

B. Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO alone as a vehicle control (100% viability).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[5]

-

MTT Addition: After the incubation period, carefully add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

-

Formazan Solubilization: Aspirate the medium containing MTT from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and highly promising chemical scaffold in modern drug discovery. Their demonstrated efficacy as multi-targeted kinase inhibitors provides a strong foundation for the development of novel anticancer therapeutics with the potential to overcome resistance mechanisms.[4][7] Furthermore, their documented antimicrobial activities open a second, equally critical, avenue of research in the fight against infectious diseases.[10]

Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds through medicinal chemistry efforts. Investigating their efficacy in in vivo models and exploring potential synergistic combinations with existing therapies will be crucial steps in translating the profound in vitro biological activity of these compounds into clinically effective treatments.

References

- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Silico Modeling of 5-Bromo-6-chloroindolin-2-one Interactions

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors and other therapeutic agents.[1] This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of a representative compound, 5-Bromo-6-chloroindolin-2-one. We will move beyond a simple recitation of steps to explain the critical scientific reasoning behind each methodological choice. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol that integrates molecular docking, molecular dynamics, and advanced binding free energy calculations to rigorously characterize the molecular interactions of this compound with its putative biological targets.

Introduction: The Rationale for a Multi-faceted In Silico Approach

In silico modeling is an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of molecular interactions that govern a drug's efficacy and specificity.[2] The indolin-2-one core, for instance, is a known pharmacophore in agents targeting protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.[1] Recent studies have demonstrated the potential of various indolinone derivatives as potent inhibitors of targets such as α-amylase, protein glycation, and dipeptidyl peptidase-IV (DPP-IV).[3][4]

A simple molecular docking experiment can provide a static, hypothetical snapshot of a ligand's binding pose.[5][6] However, this approach often fails to account for the inherent flexibility of both the protein and the ligand, as well as the influence of the solvent environment. Therefore, a robust computational protocol must be multi-tiered. This guide details a workflow that begins with high-throughput docking to generate initial hypotheses, followed by all-atom molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex. Finally, we employ Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to provide a more accurate estimation of binding free energy. This integrated approach ensures a higher degree of confidence in the predicted interactions.

The Computational Workflow: From Structure to Energetics

A successful modeling study is a logically sequenced series of validated steps. Each stage builds upon the last, progressively refining our understanding of the molecular system. The workflow described herein is designed to be modular and adaptable, while ensuring scientific rigor at each phase.

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any simulation is fundamentally limited by the quality of the starting structures.

Target Protein Preparation

Experimental structures, such as those from the Protein Data Bank (PDB), are not immediately ready for simulation. They often lack hydrogen atoms, may have missing side chains or loops, and contain ambiguous protonation states.[7] The Schrödinger Protein Preparation Wizard is an industry-standard tool designed to rectify these issues systematically.[7][8][9]

Protocol 1: Protein Preparation using Schrödinger's Protein Preparation Wizard

-

Import Structure: Load the target protein PDB file into Maestro.

-

Pre-processing:

-

Assign Bond Orders: Automatically assign bond orders throughout the protein and to any co-crystallized ligands or cofactors.

-

Add Hydrogens: Add all hydrogen atoms to the structure. This is critical for defining correct hydrogen bonding networks.

-

Create Disulfide Bonds: Automatically detect and create disulfide bonds between proximal cysteine residues.

-

Fill Missing Side Chains & Loops: Use Prime to rebuild any missing structural elements based on the protein's sequence records.[8]

-

-

HET Group Treatment: Evaluate any non-standard residues or molecules (HET groups). Ensure their bond orders and formal charges are correct.

-

Protonation State Assignment:

-

Use ProtAssign at a defined pH (e.g., 7.4) to predict the protonation states of ionizable residues like Histidine, Aspartate, and Glutamate. This step is crucial as the charge state dictates electrostatic interactions.

-

Sample water orientations and consider hydrogen bond optimization to flip Asn, Gln, and His residues to achieve a more favorable hydrogen-bonding network.

-

-

Constrained Minimization: Perform a restrained, all-atom energy minimization (e.g., using the OPLS force field) to relieve steric clashes introduced during the preparation steps. A root-mean-square deviation (RMSD) constraint of 0.3 Å is typically sufficient to relax the structure without significant deviation from the experimental coordinates.[8]

-

Export: Save the cleaned, prepared protein structure in a suitable format (e.g., .pdb or .mae).

Ligand Preparation: this compound

The ligand must also be correctly prepared. This involves generating a valid 3D conformation and assigning correct atom types and partial charges, which are essential for the force field to accurately describe its behavior.

Protocol 2: Ligand Preparation

-

Generate 3D Structure: Start with a 2D representation (e.g., SMILES string) of this compound. Use a tool like Open Babel to convert this into an initial 3D structure.

-

Energy Minimization: Perform a geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF) to obtain a low-energy conformation.

-

Charge Assignment: Calculate partial atomic charges. The AM1-BCC charge model is a widely accepted method for generating charges that are compatible with the AMBER family of force fields used in subsequent MD simulations.

-

File Format Conversion: Convert the prepared ligand into the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[10]

Phase 2: Molecular Docking - Identifying Plausible Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, effectively generating hypotheses about its binding mode.[6] We utilize AutoDock Vina for this phase due to its speed, accuracy, and widespread adoption.[11]

The Rationale Behind AutoDock Vina

Vina employs a sophisticated gradient-optimization algorithm for its conformational search and uses an empirical scoring function that approximates the binding affinity in kcal/mol.[10][11] A key advantage is its "united-atom" approach, where non-polar hydrogens are implicitly treated, speeding up calculations. However, polar hydrogens must be explicitly present in the input files to correctly identify hydrogen bond donors.[10]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Input Files:

-

Receptor: The prepared protein structure from Protocol 1, converted to .pdbqt format using AutoDock Tools.

-

Ligand: The prepared this compound structure from Protocol 2 (.pdbqt format).

-

-

Define the Search Space (Grid Box):

-

Identify the putative binding site. This can be derived from the position of a co-crystallized ligand in the experimental structure or predicted using site-finding algorithms.

-

Define a 3D grid box that encompasses this entire binding pocket. The size should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase the search complexity.

-

-

Create the Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the output file name.

-

Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

-

Analyze Results:

-

Vina will output a .pdbqt file containing multiple predicted binding modes (poses), ranked by their binding affinity scores.

-

Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, VMD).[13][14] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) for the pose with the lowest binding energy. This pose is the primary candidate for the next phase.

-

| Parameter | Recommended Value | Rationale |

| Grid Box Size | Pocket + 4-5 Å padding | Ensures the ligand can fully explore the binding site without being artificially constrained. |

| Exhaustiveness | 16 | Increases the probability of finding the global minimum of the scoring function.[10] |

| Number of Modes | 10 | Generates a reasonable number of diverse poses for subsequent analysis without excessive output. |

Phase 3: Molecular Dynamics - Assessing Complex Stability

Docking provides a static image; MD simulations introduce dynamics, providing insights into the stability of the predicted binding pose over time in a simulated physiological environment.[2] We use GROMACS , a highly efficient and versatile MD engine.[15]

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

-

System Preparation & Topology Generation:

-

Combine the coordinates of the prepared protein and the best-ranked ligand pose into a single complex file.

-

Use GROMACS's pdb2gmx tool to generate a topology for the protein, selecting a force field like AMBER ff14SB.

-

Generate a topology and parameter files for the ligand using a tool like Antechamber or a server like LigParGen, which is compatible with the protein force field (e.g., General Amber Force Field - GAFF).[16]

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic or dodecahedron box) ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Fill the box with a pre-equilibrated water model, such as TIP3P.

-

Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for most simulation algorithms.

-

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system, typically using the steepest descent algorithm, to remove any steric clashes between the solute, solvent, and ions.

-

System Equilibration:

-

NVT (Canonical) Ensemble: Equilibrate the system for a short period (e.g., 100-200 ps) with position restraints on the protein and ligand heavy atoms. This allows the solvent to relax around the solute while maintaining the temperature at the target value (e.g., 300 K).[16]

-

NPT (Isothermal-Isobaric) Ensemble: Continue equilibration (e.g., 500-1000 ps) with position restraints, now coupling the system to a barostat to bring it to the correct density at the target pressure (e.g., 1 bar).[16]

-

-

Production MD:

-

Remove the position restraints and run the production simulation for a duration sufficient to observe the dynamics of interest (e.g., 50-100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

Trajectory Analysis: Validating Stability

The output of the MD run is a trajectory file containing thousands of snapshots of the system. Analysis of this trajectory is key to validating the docking result.

-

Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein backbone or ligand atoms from their initial positions over time.[19][20] A stable, plateauing RMSD curve for both the protein and the ligand suggests that the system has reached equilibrium and the binding pose is stable.[20][21]

-

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position.[20][21][22] Plotting RMSF by residue number can highlight flexible regions of the protein (e.g., loops) and identify which parts of the protein interact most dynamically with the ligand.[23]

-

Hydrogen Bond Analysis: Monitoring the number and occupancy of hydrogen bonds between the ligand and protein over time can confirm whether the key interactions predicted by docking are maintained throughout the simulation.

| Analysis Metric | What it Measures | Indication of Stability |

| RMSD | Overall structural deviation from the start | A curve that plateaus at a low value (e.g., < 3 Å).[21] |

| RMSF | Flexibility of individual residues | Low fluctuation values for residues in the binding pocket.[20][22] |

| H-Bonds | Specific polar interactions | Consistent presence of key hydrogen bonds over the simulation time. |

Phase 4: Binding Free Energy Calculation